Cas no 200501-94-6 (4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane)

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is a fluorinated organic compound featuring a unique combination of iodine and multiple fluorine substituents, including a trifluoromethoxy group. Its structure imparts high chemical stability and resistance to degradation, making it suitable for specialized applications in fluorination chemistry and materials science. The presence of iodine enhances its utility as a versatile intermediate in cross-coupling reactions, while the perfluoroalkyl segments contribute to hydrophobic and oleophobic properties. This compound is particularly valuable in the synthesis of advanced fluorinated polymers and surfactants, where its tailored reactivity and thermal stability are advantageous. Handling requires adherence to standard safety protocols for halogenated compounds.
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane structure
200501-94-6 structure
Product Name:4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
CAS No:200501-94-6
MF:C9H12F7IO
MW:396.084280014038
CID:3160947
PubChem ID:2782599
Update Time:2025-10-29

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
    • 200501-94-6
    • 1,1,1,2-TETRAFLUORO-2-TRIFLUOROMETHOXY-4-IODOOCTANE
    • QQQSHSLFOZIZQR-UHFFFAOYSA-N
    • 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane
    • SCHEMBL8844317
    • AKOS016015447
    • MFCD00155970
    • Inchi: 1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3
    • InChI Key: QQQSHSLFOZIZQR-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(F)(OC(F)(F)F)CC(I)CCCC

Computed Properties

  • Exact Mass: 395.98211Da
  • Monoisotopic Mass: 395.98211Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 9.2Ų

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I193085-1g
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
200501-94-6
1g
$ 185.00 2022-06-04
TRC
I193085-2.5g
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
200501-94-6
2.5g
$ 305.00 2022-06-04

Additional information on 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane

4-Iodo-1,1,1,2-Tetrafluoro-2-(Trifluoromethoxy)Octane: A Comprehensive Overview

The compound with CAS No. 200501-94-6, known as 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and chemical synthesis. The long-chain fluorinated structure of this compound makes it particularly interesting for researchers exploring the properties of fluorinated compounds in various industrial and academic settings.

Recent studies have highlighted the importance of fluorinated compounds like 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane in the development of next-generation materials. Fluorine atoms are known to significantly alter the physical and chemical properties of organic molecules due to their high electronegativity and strong carbon-fluorine bonds. In this compound, the presence of multiple fluorine atoms in the tetrafluoro group and the trifluoromethoxy substituent contributes to its exceptional stability and reactivity. Researchers have found that these properties make it a promising candidate for applications in areas such as high-performance polymers, electronic materials, and biomedical devices.

The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane involves a series of intricate chemical reactions that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, the use of electrophilic fluorination methods has been shown to be particularly effective in constructing the tetrafluoro group. Additionally, the introduction of the trifluoromethoxy substituent is typically achieved through nucleophilic aromatic substitution or other specialized reactions that are tailored to handle highly reactive intermediates.

One of the most exciting aspects of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is its potential role in polymer chemistry. The compound's structure allows for easy incorporation into polymer backbones through various coupling reactions. For example, its iodo group can serve as a reactive site for cross-linking or functionalization with other monomers. This capability has led researchers to explore its use in creating novel polymers with tailored properties such as high thermal stability, excellent electrical insulation capabilities, and resistance to environmental degradation.

In addition to its role in polymer synthesis, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane has shown promise in electronic materials research. Its fluorinated structure imparts unique electronic properties that make it suitable for applications in organic electronics. For instance, studies have demonstrated that this compound can act as an effective electron transport material in organic light-emitting diodes (OLEDs). Its ability to facilitate efficient charge transport while maintaining stability under operational conditions makes it a valuable component in next-generation electronic devices.

Another area where this compound has gained attention is in biomedical research. The biocompatibility of fluorinated compounds has been well-documented due to their resistance to enzymatic degradation and their ability to interact with biological systems without causing adverse effects. Researchers are currently investigating the use of 4-Iodo-1,1

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